2-(quinolin-2-ylmethyl)phthalazin-1(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 2-(quinolin-2-ylmethyl)phthalazin-1(2H)-one derivatives often involves molecular simplification approaches or domino reactions that are catalyzed by various agents. For instance, the iodine-catalyzed synthesis of phthalazino[1,2-b]quinazolin-8-ones from 2-aminobenzohydrazides and 2-alkynylbenzaldehydes highlights a domino process including condensation, addition, hydroamination, and benzyl automatic oxidation by oxygen under metal-catalyst-free conditions (Liu et al., 2018). Similarly, a facile and highly efficient synthesis method for phthalazine-quinoline derivatives has been reported using nanoparticles as catalysts, demonstrating their potential as anti-biofilm agents (Zaheer et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-(quinolin-2-ylmethyl)phthalazin-1(2H)-one derivatives often exhibits a core skeleton that is structurally similar to other known scaffolds with pharmacological relevance. Docking studies have shown that these compounds can bind in a manner similar to other well-studied molecules, indicating their potential for selective receptor antagonism (Poli et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including one-pot procedures and domino reactions, which allow for the efficient synthesis of complex molecules. For example, the one-pot synthesis of 5-benzoyl-8H-phthalazino[1,2-b]quinazolin-8-ones showcases the versatility of these compounds in chemical synthesis (Liu et al., 2018).
Physical Properties Analysis
The physical properties of 2-(quinolin-2-ylmethyl)phthalazin-1(2H)-one derivatives, such as solubility and melting points, are crucial for their application in medicinal chemistry and other fields. These properties are often determined experimentally and are essential for understanding the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are of significant interest. For instance, the synthesis and evaluation of phthalazinyl- and quinoxalinylguanidines for potential antihypertensive activity demonstrate the chemical versatility and potential therapeutic applications of these compounds (Chapleo et al., 1982).
properties
IUPAC Name |
2-(quinolin-2-ylmethyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16-7-3-1-6-14(16)11-19-21(18)12-15-10-9-13-5-2-4-8-17(13)20-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVCLAJHHALYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN3C(=O)C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinolin-2-ylmethyl)phthalazin-1(2H)-one |
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